molecular formula C17H19BrFN3O B12238099 2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B12238099
M. Wt: 380.3 g/mol
InChI Key: CBCQFVOQESSFQH-UHFFFAOYSA-N
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Description

2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a pyrimidine ring, and a bromofluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromofluorophenyl group, and the coupling with the pyrimidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(3-Bromo-4-chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
  • 2-({1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
  • 2-({1-[(3-Bromo-4-ethylphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Uniqueness

The uniqueness of 2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C17H19BrFN3O

Molecular Weight

380.3 g/mol

IUPAC Name

2-[1-[(3-bromo-4-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine

InChI

InChI=1S/C17H19BrFN3O/c1-12-9-20-17(21-10-12)23-14-4-6-22(7-5-14)11-13-2-3-16(19)15(18)8-13/h2-3,8-10,14H,4-7,11H2,1H3

InChI Key

CBCQFVOQESSFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=C(C=C3)F)Br

Origin of Product

United States

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